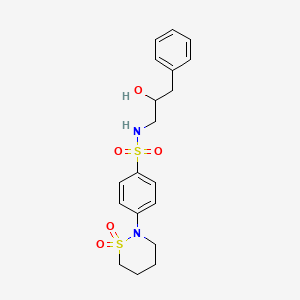![molecular formula C8H12Cl2N4 B2733612 {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 1909306-24-6](/img/structure/B2733612.png)
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride, also known as MTDP, is a chemical compound that has shown potential in scientific research applications.
Applications De Recherche Scientifique
Optimization of Pharmacokinetic Properties
Research led by Letavic et al. (2017) focused on synthesizing and characterizing novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines. These compounds are potent and selective brain penetrant P2X7 antagonists. The study aimed to optimize the pharmacokinetic properties of these compounds for potential clinical development (Letavic et al., 2017).
Synthesis of Nitrogen Bridge‐head Triazolopyridines
Abdel-Megid et al. (2013) explored the synthesis of new triazolo[1,5-a]pyridines, pyrido[1,2-b][1,2,4]triazines, and pyrido[1,2-b][1,2,4]triazepines. These compounds incorporate the 6-methylchromone moiety and demonstrate the versatility of triazolopyridines in synthesizing diverse heterocyclic structures (Abdel-Megid et al., 2013).
Discovery of TGF-β Type I Receptor Kinase Inhibitor
Jin et al. (2014) reported the synthesis of a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles. These compounds are designed to inhibit TGF-β type I receptor kinase, potentially useful as cancer immunotherapeutic or antifibrotic agents. This study highlights the therapeutic potential of triazolopyridine derivatives in cancer treatment (Jin et al., 2014).
Synthesis and Crystal Structure Characterization
Sallam et al. (2021) focused on the synthesis, crystal structure characterization, and DFT calculations of triazole pyridazine derivatives. These compounds showed considerable anti-tumor and anti-inflammatory activity, highlighting their pharmaceutical significance (Sallam et al., 2021).
Biological Studies of Triazolothiadiazines
Holla et al. (2006) synthesized and characterized triazolothiadiazines and triazolothiadiazoles containing 6-chloropyridin-3-yl methyl moiety. These compounds were screened for their antibacterial and insecticidal activities, indicating their potential in pest control and antimicrobial applications (Holla et al., 2006).
Efficient Synthesis using Microwave Irradiation
Yang et al. (2015) developed a method for synthesizing 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines using microwave irradiation. This study demonstrated the efficiency of modern synthetic techniques in producing triazolopyridine derivatives, which exhibited antifungal activity (Yang et al., 2015).
Propriétés
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-6-2-3-7-10-11-8(4-9)12(7)5-6;;/h2-3,5H,4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKQLVFLJIHHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2CN)C=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone](/img/structure/B2733529.png)
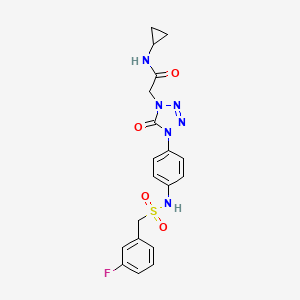
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)
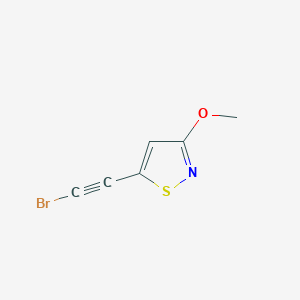
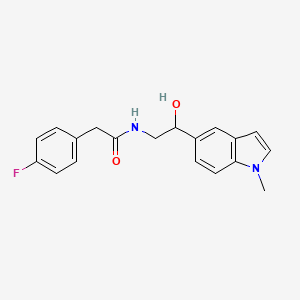

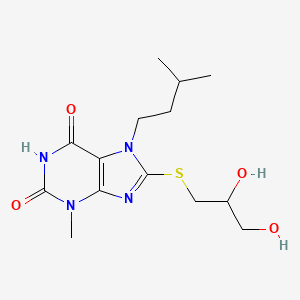
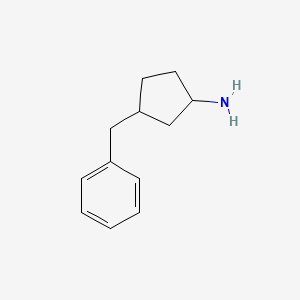
![ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2733543.png)
![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)
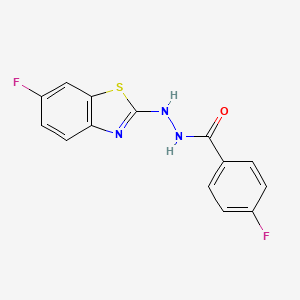
![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)
